molecular formula C11H13ClN4OS B280426 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B280426
M. Wt: 284.77 g/mol
InChI Key: MDOYLDWYEVXVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a critical role in various cellular processes such as cell proliferation, migration, and invasion.

Mechanism of Action

PAK4 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, migration, and invasion. 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide selectively inhibits the kinase activity of PAK4 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have potent anti-cancer activity in various preclinical models. It induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth and metastasis in mouse models. 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has also been reported to enhance the efficacy of chemotherapy agents in cancer treatment. In addition, 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to regulate cytoskeleton dynamics, cell migration, and invasion in various cell types.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of PAK4, which makes it an ideal tool for studying the role of PAK4 in various cellular processes. It has been extensively used in scientific research and has been shown to have potent anti-cancer activity. However, 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to use in some assays. Moreover, 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide in scientific research. One direction is to investigate the role of PAK4 in other cellular processes such as autophagy and DNA damage repair. Another direction is to develop more potent and selective PAK4 inhibitors that have better pharmacokinetic properties. Moreover, the combination of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide with other chemotherapy agents could be explored as a potential treatment strategy for cancer. Finally, the use of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide in clinical trials for cancer treatment should be investigated.

Synthesis Methods

The synthesis of 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction between 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 4,5-dimethyl-2-mercaptothiazole in the presence of a coupling reagent such as DCC or EDC. The resulting intermediate is then treated with N,N-diisopropylethylamine (DIPEA) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) to produce 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide. The final product is obtained by purification through column chromatography or recrystallization.

Scientific Research Applications

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively used in scientific research to study the role of PAK4 in various cellular processes. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the PAK4 signaling pathway. 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used to investigate the mechanism of action of PAK4 in regulating cytoskeleton dynamics and cell migration. Moreover, 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been reported to enhance the efficacy of chemotherapy agents in cancer treatment.

properties

Molecular Formula

C11H13ClN4OS

Molecular Weight

284.77 g/mol

IUPAC Name

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13ClN4OS/c1-4-16-9(8(12)5-13-16)10(17)15-11-14-6(2)7(3)18-11/h5H,4H2,1-3H3,(H,14,15,17)

InChI Key

MDOYLDWYEVXVNQ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=NC(=C(S2)C)C

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

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